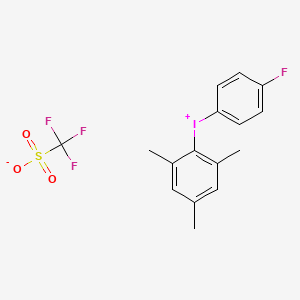

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H16FIO3S. It is commonly used as a reagent in organic synthesis due to its ability to facilitate various chemical transformations. This compound is particularly notable for its role in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-fluorophenyl)iodonium diacetate with mesitylene in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions involving this compound typically require reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It is commonly involved in substitution reactions, where it acts as an electrophile, allowing nucleophiles to replace the iodonium group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated aromatic compounds, while substitution reactions can produce a variety of functionalized aromatic derivatives.

Scientific Research Applications

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of diagnostic agents and therapeutic compounds.

Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which (4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate exerts its effects involves the generation of reactive intermediates. These intermediates can facilitate various chemical transformations by acting as electrophiles, which are then attacked by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate

- (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate

- Diphenyliodonium trifluoromethanesulfonate

Uniqueness

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This fluorinated derivative offers distinct advantages in terms of stability and reactivity compared to its non-fluorinated counterparts.

Biological Activity

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate is a diaryliodonium salt that has garnered attention in organic synthesis and medicinal chemistry due to its unique properties and biological activities. This compound is characterized by its ability to act as an electrophilic species, facilitating various nucleophilic substitution reactions, which are essential in the development of pharmaceuticals and agrochemicals.

- Molecular Formula : C15H14FIO3S

- Molecular Weight : 390.23 g/mol

- CAS Number : 108332-35-0

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to participate in nucleophilic reactions with various biological molecules. Its mechanism involves:

- Electrophilic Activation : The iodonium center is highly electrophilic, making it susceptible to nucleophilic attack.

- Formation of Reactive Intermediates : Upon reaction with nucleophiles, reactive intermediates are formed, which can further interact with biological macromolecules such as proteins and nucleic acids.

- Biochemical Modulation : These interactions can modulate biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.

Biological Activity and Applications

Recent studies have highlighted the compound's potential in various biological contexts:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its efficacy against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 µg/mL to 30 µg/mL, comparable to established antifungal agents like miconazole .

Antifungal Activity

The compound has shown promise in antifungal applications, particularly against strains such as Fusarium oxysporum. The structure-activity relationship (SAR) studies revealed that the presence of the trifluoromethanesulfonate group significantly enhances antifungal activity compared to other derivatives .

Cytotoxic Effects

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate selective cytotoxicity towards breast cancer (MCF-7) and cervical cancer (HeLa) cells, suggesting potential applications in targeted cancer therapies .

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Properties

Molecular Formula |

C16H15F4IO3S |

|---|---|

Molecular Weight |

490.3 g/mol |

IUPAC Name |

(4-fluorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C15H15FI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

RWYNRLVSGQCTBB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)F)C.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.